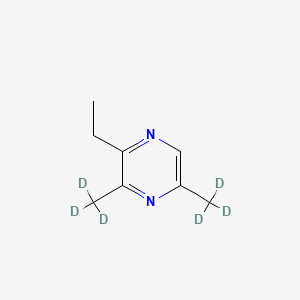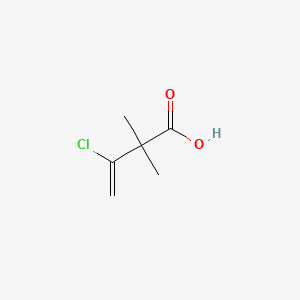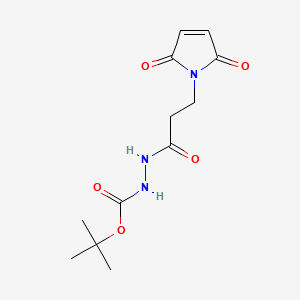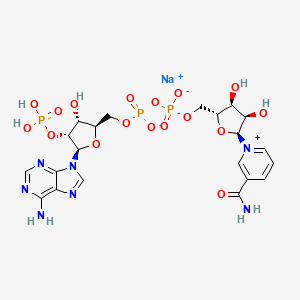
3,5-Dimethyl-2-ethylpyrazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-ethylpyrazine-d6 is a deuterated derivative of 3,5-Dimethyl-2-ethylpyrazine. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-ethylpyrazine-d6 can be synthesized through the alkylation of dimethyl-2,6-pyrazine. The process involves the use of ethyllithium as a reagent . Another method involves the condensation of 2,3-pentanedione with propylenediamine . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The compound is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-ethylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyrazine oxides, while reduction may produce deuterated pyrazine derivatives .
Scientific Research Applications
3,5-Dimethyl-2-ethylpyrazine-d6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-ethylpyrazine-d6 involves its interaction with molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in the compound provide distinct signals that help in identifying and characterizing other molecules. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its path through various biochemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: This compound is similar in structure but does not contain deuterium atoms.
2-Ethyl-3,6-dimethylpyrazine: Another structural isomer with different positioning of the methyl groups.
3,5-Dimethyl-2-ethylpyrazine: The non-deuterated version of the compound.
Uniqueness
3,5-Dimethyl-2-ethylpyrazine-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct advantages in tracing and identifying molecular interactions and pathways, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-ethyl-3,5-bis(trideuteriomethyl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCTZLGKSYRSF-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661937 |
Source


|
| Record name | 2-Ethyl-3,5-bis[(~2~H_3_)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189720-18-0 |
Source


|
| Record name | 2-Ethyl-3,5-bis[(~2~H_3_)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)





![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)



